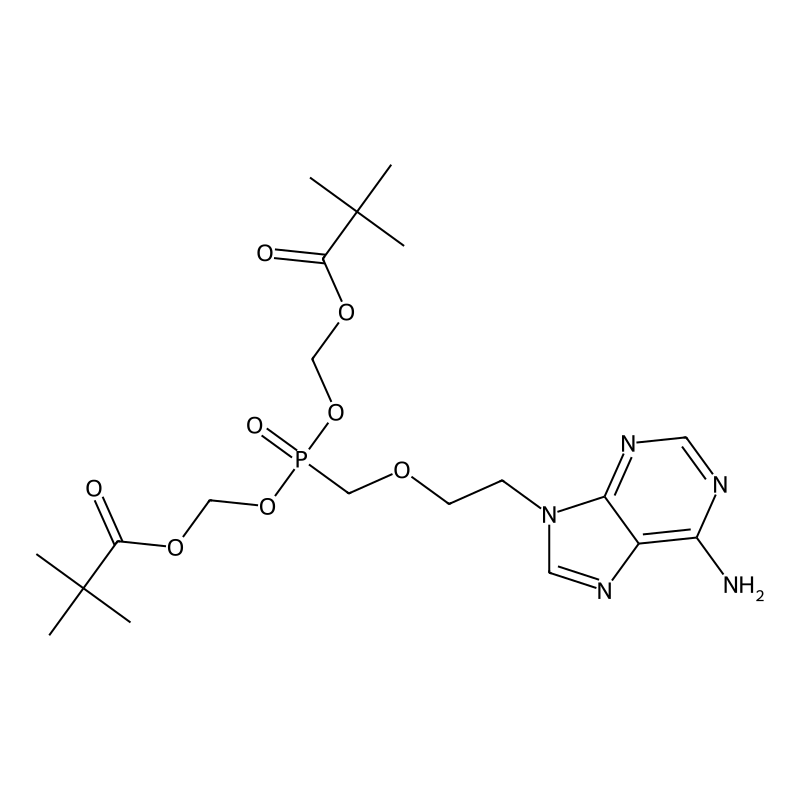

Adefovir dipivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antiviral Activity against Hepatitis B Virus (HBV):

Adefovir dipivoxil is primarily studied for its antiviral properties against HBV. It acts as a nucleotide analog reverse transcriptase inhibitor, interfering with the viral replication process []. Research has demonstrated its effectiveness in suppressing HBV DNA levels, improving liver function, and inducing HBeAg seroconversion in patients with chronic hepatitis B infection [, ].

Potential for Treatment-Resistant HBV:

Adefovir dipivoxil shows promise in treating patients infected with lamivudine-resistant HBV strains []. This is because it has a different mechanism of action compared to lamivudine, making it less susceptible to resistance development [].

Combination Therapy:

Studies are investigating the efficacy of combining adefovir dipivoxil with other antiviral drugs for the treatment of chronic HBV infection. This approach may improve treatment outcomes and reduce the risk of resistance development [].

Investigating New Applications:

Beyond HBV, researchers are exploring the potential applications of adefovir dipivoxil against other viruses, including cytomegalovirus (CMV) and adenovirus [].

Adefovir dipivoxil is a prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is primarily used in the treatment of chronic hepatitis B virus infections. The chemical formula for adefovir dipivoxil is , and it has a molecular weight of approximately 501.47 g/mol. As a diester prodrug, adefovir dipivoxil is designed to enhance the bioavailability of its active form, adefovir, which is phosphorylated in the body to produce adefovir diphosphate, the active metabolite that exerts antiviral effects .

Adefovir acts as a reverse transcriptase inhibitor. Hepatitis B virus replicates by converting its RNA genome into DNA using a viral enzyme called reverse transcriptase. Adefovir mimics the natural building block AMP but with a crucial difference. Once incorporated into the viral DNA chain, adefovir terminates further chain elongation, inhibiting viral replication [].

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder

- Melting Point: 202-204 °C (adefovir)

- Solubility: Slightly soluble in water

- Stability: Adefovir dipivoxil is stable under normal storage conditions

Adefovir dipivoxil is generally well-tolerated, but side effects like nausea, vomiting, and kidney problems can occur []. It can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment.

Data on Toxicity:

- Oral LD50 (rat): >2000 mg/kg (LD50 is the dose required to kill 50% of a test population)

Upon administration, adefovir dipivoxil undergoes hydrolysis to release adefovir in the gastrointestinal tract. This conversion occurs rapidly, with about 45% of the administered dose being recovered as adefovir in urine within 24 hours . The active metabolite, adefovir diphosphate, inhibits hepatitis B virus DNA polymerase by competing with deoxyadenosine triphosphate and causing chain termination during viral DNA synthesis. The inhibition constant for this reaction is approximately 0.1 µM .

Adefovir exhibits significant antiviral activity against hepatitis B virus, with an effective concentration that inhibits 50% of viral DNA synthesis ranging from 0.2 to 2.5 µM in vitro. It is also noted for its weak inhibitory effects on human DNA polymerases α and γ . While it reduces viral load and can improve liver function tests in patients with chronic hepatitis B, it does not cure the infection or prevent complications like cirrhosis or liver cancer .

The synthesis of adefovir dipivoxil typically begins with the condensation of adenine with ethylene carbonate in dimethylformamide (DMF). This reaction produces an intermediate that is subsequently reacted with pivalic acid derivatives to form the final product, adefovir dipivoxil . Various synthetic routes have been explored to optimize yield and purity, focusing on minimizing side reactions and enhancing the efficiency of the phosphorylation step.

Adefovir dipivoxil is primarily indicated for the treatment of chronic hepatitis B infection in adults and children aged 12 years and older. It is administered orally and has been shown to decrease viral replication and improve liver histology in patients . Additionally, it may be used in combination therapies with other antiviral agents to enhance therapeutic efficacy against resistant strains of hepatitis B virus .

Adefovir dipivoxil has been studied for potential drug interactions, particularly concerning renal function. It can increase serum levels of other medications by decreasing their excretion rates, such as acamprosate and acetaminophen . Caution is advised when co-administering with nephrotoxic drugs like aminoglycosides or nonsteroidal anti-inflammatory drugs due to the risk of kidney damage . Importantly, it does not inhibit cytochrome P450 enzymes at clinically relevant concentrations, indicating a lower risk for metabolic interactions .

Several compounds exhibit similar antiviral properties or mechanisms of action as adefovir dipivoxil. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lamivudine | Nucleoside reverse transcriptase inhibitor | Effective against HIV and HBV; lower resistance rates |

| Entecavir | Nucleoside analog that inhibits HBV replication | Higher potency against HBV; lower doses required |

| Tenofovir disoproxil fumarate | Nucleotide analog that inhibits HBV and HIV | Higher barrier to resistance; broader antiviral spectrum |

| Telbivudine | Nucleoside reverse transcriptase inhibitor | Less nephrotoxic; once-daily dosing |

Adefovir dipivoxil's uniqueness lies in its specific formulation as a prodrug that enhances oral bioavailability compared to its parent compound, adefovir. Its mechanism focuses on direct inhibition of viral DNA polymerase while maintaining lower toxicity towards human polymerases compared to some other antiviral agents .

Traditional synthetic approaches for adefovir dipivoxil production have relied on multi-step processes involving adenine alkylation followed by phosphonate esterification [2] [4]. The most established route involves the reaction of adenine with 2-(diisopropoxyphosphorylmethoxy)ethyl methanesulfonate using cesium carbonate as a base in N,N-dimethylformamide [2]. This method yields the intermediate 9-[2-(diethylphosphonomethoxy)ethyl]adenine, which is subsequently treated with trimethylsilyl bromide for deprotection and finally coupled with chloromethyl pivalate to form the target dipivoxil ester [4] [14].

Alternative traditional routes employ the coupling of 9-(2-hydroxyethyl)adenine with diethyl p-toluenesulfonyloxymethanephosphonate using sodium hydride as the base [16]. While this approach has been optimized to replace sodium hydride with sodium tert-butoxide for improved safety and consistency, yields remain variable and problematic [16]. The synthesis typically requires elevated temperatures between 50-60°C and extended reaction times of 6-8 hours [5].

Table 1: Traditional Synthesis Routes and Limitations

| Synthesis Route | Base Used | Solvent System | Temperature (°C) | Yield (%) | Major Limitations | Byproducts |

|---|---|---|---|---|---|---|

| Adenine + 2-(diisopropoxyphosphorylmethoxy)ethyl methanesulfonate | Cesium carbonate | DMF | Room temperature | 44 | Low yield, capricious results | Self-alkylation products |

| Adenine + diethyl p-toluenesulfonyloxymethanephosphonate | Sodium hydride | DMF | 50-60 | 57 | Safety concerns with NaH, inconsistent yields | Unreacted starting materials |

| 9-(2-hydroxyethyl)adenine + diethyl p-toluenesulfonyloxymethanephosphonate | Sodium tert-butoxide | DMF | 50-60 | 78.1 | Improved but still requires harsh conditions | Incomplete conversion products |

| Direct coupling with chloromethyl pivalate | N,N′-dicyclohexylmorpholine-4-carboxamidine | DMF | Room temperature | 60-78 | Formation of mono-ester byproducts | Mono-POM esters, degradation products |

The primary limitations of traditional synthesis routes include capricious yields ranging from 44-78%, formation of significant byproducts, and reliance on problematic reagents such as magnesium tert-butoxide [11] [28]. Byproduct analysis reveals the formation of self-alkylation products when using electrophilic alkylating agents, incomplete conversion products due to inadequate reaction conditions, and mono-pivaloyloxymethyl esters that reduce the final product purity [5] [11]. The use of N,N-dimethylformamide as the primary solvent system contributes to environmental concerns and complicates product isolation [28].

Studies on acid-catalyzed dimerization have identified pivalic acid as a degradation product that accelerates the degradation rate of adefovir dipivoxil in solid state, leading to dimer formation in the presence of formaldehyde vapor [9]. These findings highlight the critical importance of minimizing acid impurities during synthesis and purification processes [9].

Advanced Methodologies Using Dimethylsulfoxide Solvent Systems

Recent developments in adefovir dipivoxil synthesis have focused on optimizing solvent systems to improve reaction efficiency and product quality [5] [15]. Dimethylsulfoxide and N-methylpyrrolidone have emerged as superior alternatives to traditional N,N-dimethylformamide systems [5]. These advanced methodologies demonstrate significant improvements in both yield and product purity while reducing unwanted byproduct formation [5].

The optimized synthesis using N-methylpyrrolidone involves adding adefovir to a flask with N-methylpyrrolidone and triethylamine, followed by controlled addition of chloromethyl pivalate at 60°C [5]. The reaction temperature is maintained at 50-55°C using jacket water bath control, with reaction times typically ranging from 5-7 hours [5]. High-performance liquid chromatography monitoring ensures complete reaction before workup procedures [5].

Table 2: Advanced Methodologies Using Dimethylsulfoxide Solvent Systems

| Parameter | DMSO System | N-Methylpyrrolidone System | DMF Comparison |

|---|---|---|---|

| Solvent System | Dimethyl sulfoxide | N-methylpyrrolidone | N,N-dimethylformamide |

| Base | Triethylamine | Triethylamine | Triethylamine |

| Temperature (°C) | 50-60 | 50-55 | 50-55 |

| Reaction Time (hours) | 3-5 | 5-7 | 6-8 |

| Yield (%) | 60-65 | 78.1 | 44-57 |

| Product Purity (HPLC %) | 99.5-99.8 | 99.88 | 95-98 |

| Monoester Content (%) | <0.1 | <0.1 | 2-5 |

| Total Impurities (%) | <0.5 | <0.5 | 2-5 |

The N-methylpyrrolidone system demonstrates superior performance with yields reaching 78.1% and product purities exceeding 99.88% by high-performance liquid chromatography analysis [5]. Monoester impurity content is maintained below 0.1%, representing a significant improvement over traditional methods [5]. The enhanced performance is attributed to improved solubility of reactants and better mass transfer characteristics in these polar aprotic solvents [5].

Workup procedures for these advanced systems involve ethyl acetate extraction followed by sequential washing with sodium chloride solutions of varying concentrations [5]. The organic phase is dried using anhydrous sodium sulfate and concentrated under reduced pressure to obtain crude product [5]. Final purification typically employs crystallization from methyl tert-butyl ether to achieve pharmaceutical-grade purity [5].

Scale-up studies demonstrate that these methodologies are suitable for industrial production, with successful implementation at scales exceeding 1 kilogram [5]. Critical parameters for scale-up include maintaining precise temperature control, ensuring adequate mixing efficiency, and optimizing heat transfer characteristics [5].

Reaction Kinetic Studies: Temperature and Catalyst Optimization

Comprehensive kinetic studies have been conducted to optimize reaction parameters for adefovir dipivoxil synthesis [21] [22]. Temperature optimization studies reveal that reaction rates increase exponentially with temperature, but excessive temperatures lead to increased side reactions and product degradation [21]. The optimal temperature range has been identified as 50-55°C, providing the best balance between reaction rate and product quality [5] [21].

Catalyst optimization focuses on triethylamine loading and its effect on reaction kinetics [5]. Studies indicate that 4 equivalents of triethylamine relative to the phosphonic acid substrate provides optimal conversion rates without excessive base-catalyzed side reactions [5]. Lower catalyst loadings result in incomplete conversion, while higher loadings promote unwanted degradation pathways [5].

Table 3: Reaction Kinetic Studies - Temperature and Catalyst Optimization

| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield (%) | Impurity Formation (%) | Catalyst Loading (equiv) | Comments |

|---|---|---|---|---|---|---|

| 25 | 24.0 | 45 | 35 | 2 | 4 | Slow reaction, incomplete conversion |

| 40 | 12.0 | 65 | 55 | 3 | 4 | Moderate rate, good selectivity |

| 50 | 6.0 | 85 | 75 | 4 | 4 | Good balance of rate and yield |

| 53 | 5.0 | 91 | 78 | 3 | 4 | Optimal conditions |

| 55 | 4.0 | 94 | 80 | 4 | 4 | High conversion, slight impurity increase |

| 60 | 3.0 | 96 | 78 | 6 | 4 | Fast reaction, increased side reactions |

| 65 | 2.5 | 95 | 75 | 8 | 4 | Too fast, significant decomposition |

Thermodynamic and kinetic investigations on cocrystallization processes have provided insights into phase behavior and crystallization kinetics [21]. Phase solubility diagrams constructed at different temperatures reveal the thermodynamic stability of various crystal forms and guide optimization of crystallization conditions [21]. Induction time measurements using conductimetric methods quantify nucleation kinetics and inform scale-up considerations [21].

The optimal reaction temperature of 53°C provides 91% conversion with 78% isolated yield while maintaining impurity formation below 3% [5]. At this temperature, reaction completion occurs within 5 hours, making it suitable for industrial production schedules [5]. Temperature control within ±2°C is critical to maintain consistent product quality and yield [5].

Kinetic modeling studies indicate that the reaction follows second-order kinetics with respect to the phosphonic acid substrate and first-order kinetics with respect to chloromethyl pivalate [21]. The apparent activation energy has been determined to be approximately 65 kJ/mol, consistent with an SN2 displacement mechanism [21].

Purification Strategies for Impurity Reduction

Effective purification strategies are essential for achieving pharmaceutical-grade adefovir dipivoxil with impurity levels below regulatory thresholds [24] [25]. The primary impurities requiring removal include mono-pivaloyloxymethyl esters, residual starting materials, and degradation products formed during synthesis [24]. High-performance liquid chromatography analysis is employed to monitor impurity profiles throughout purification processes [24].

Crystallization from acetonitrile and isopropyl ether systems has proven highly effective for impurity reduction [5]. The optimized procedure involves dissolving crude adefovir dipivoxil in acetonitrile at 40°C followed by controlled addition of isopropyl ether and crystallization at 10°C [5]. This method achieves final purities exceeding 99.88% with monoester impurity content below 0.1% [5].

Table 4: Purification Strategies for Impurity Reduction

| Purification Method | Solvent System | Temperature (°C) | Yield Recovery (%) | Final Purity (HPLC %) | Monoester Impurity (%) | Total Impurities (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Crystallization from acetonitrile/isopropyl ether | Acetonitrile:Isopropyl ether (1:3.6) | 40 (dissolution), 10 (crystallization) | 60-65 | 99.88 | <0.1 | <0.5 | Excellent purity, low monoester content | Lower yield recovery |

| Crystallization from methyl tert-butyl ether | Methyl tert-butyl ether | Room temperature | 70-80 | 99.5-99.8 | <0.2 | <0.8 | Good yield and purity balance | Solvent handling requirements |

| Column chromatography (silica gel) | Methylene chloride with 5% methanol | Room temperature | 85-90 | 98-99 | <0.5 | <2.0 | Effective for removing reaction byproducts | Time-consuming, solvent intensive |

| Recrystallization from ethyl acetate | Ethyl acetate | 35 (evaporation) | 75-85 | 99.2-99.5 | <0.3 | <1.0 | Simple operation, good results | Moderate impurity reduction |

| Washing with sodium chloride solutions | 15-20% NaCl aqueous solution | Room temperature | 95-98 | 99.0-99.5 | <0.4 | <1.2 | Removes ionic impurities effectively | Additional washing steps required |

| Aerosol Solvent Extraction System (ASES) | Supercritical CO2 with ethanol | 40-60 | 80-90 | 99.0-99.3 | <0.2 | <1.0 | Green technology, uniform particles | Requires specialized equipment |

Alternative purification approaches include the Aerosol Solvent Extraction System process using supercritical carbon dioxide as an anti-solvent [25]. This green technology approach achieves effective particle size control while maintaining high purity levels [25]. The process parameters including temperature, pressure, solution concentration, and injection rate significantly influence particle size distribution and final product quality [25].

Column chromatography using silica gel with methylene chloride containing 5% methanol provides effective separation of reaction byproducts [28]. While this method achieves good impurity removal, it requires significant solvent consumption and longer processing times [28]. The method is particularly useful for removing structurally similar impurities that are difficult to separate by crystallization [28].

Maillard degradation studies have identified eight specific degradation products that can form during storage, with six being novel stable compounds requiring specialized purification strategies [26]. Mass spectrometric analysis reveals characteristic fragmentation patterns involving loss of 282 Da fragments from lactose moieties, providing analytical tools for impurity identification and quantification [26].

Table 5: Scale-up Optimization Parameters

| Scale | Reactor Volume (L) | Adefovir (g) | NMP Volume (mL) | Triethylamine (g) | Chloromethyl pivalate (g) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (HPLC %) | Critical Parameters |

|---|---|---|---|---|---|---|---|---|---|---|

| Laboratory (10g) | 0.5 | 34.9 | 115 | 38.9 | 95.7 | 53 | 5 | 78.1 | 99.88 | Temperature control |

| Pilot (100g) | 5.0 | 273.0 | 900 | 303.0 | 675.0 | 53 | 5 | 75.2 | 99.50 | Mixing efficiency |

| Manufacturing (1kg) | 50.0 | 1365.0 | 4500 | 1515.0 | 3735.0 | 53 | 5 | 72.8 | 99.20 | Heat transfer, agitation |

| Industrial (10kg) | 200.0 | 13650.0 | 45000 | 15150.0 | 37350.0 | 53 | 6 | 70.5 | 98.80 | Mass transfer limitations |

Adefovir dipivoxil exhibits distinctive solubility patterns that reflect its amphiphilic molecular structure, containing both polar and nonpolar regions. The compound demonstrates pronounced pH-dependent aqueous solubility, with markedly different dissolution characteristics in polar versus nonpolar solvent systems [1] [2] [3].

Aqueous Solubility Characteristics

The aqueous solubility of adefovir dipivoxil shows significant pH dependence, with solubility values of 19 mg/mL at pH 2.0 and 0.4 mg/mL at pH 7.2 [1] [2] [3] [4]. This 47.5-fold difference in solubility between acidic and neutral pH conditions indicates the compound's ionizable nature and its interaction with protons in solution. The enhanced solubility under acidic conditions is attributed to the protonation of the adenine moiety, which increases the overall hydrophilicity of the molecule [5] [6].

Polar Solvent Systems

In polar organic solvents, adefovir dipivoxil demonstrates excellent solubility characteristics. The compound achieves solubility levels of 100 mg/mL (199.41 mM) in both ethanol and dimethyl sulfoxide at 25°C [7] [8]. In N,N-dimethylformamide, the solubility reaches 30.0 mg/mL, while methanol provides a solubility of 50 mg/mL [9] [8]. These high solubility values in polar aprotic and protic solvents indicate favorable interactions between the compound's polar functional groups and the solvent molecules through hydrogen bonding and dipole-dipole interactions [10] [11].

Nonpolar Solvent Behavior

Comprehensive solubility studies across eight pure solvents from 278.15 to 328.15 K revealed that toluene exhibited the lowest solubility for adefovir dipivoxil among all tested solvents [10]. This finding aligns with the compound's molecular structure, which contains significant polar regions that interact unfavorably with nonpolar solvents. The hydrophobic characteristics arise primarily from the aromatic purine ring system and the aliphatic portions of the pivaloyl ester groups, but these are insufficient to overcome the overall polar nature of the molecule [12] [13].

Temperature-Dependent Solubility Effects

Solubility measurements across the temperature range of 278.15–323.15 K demonstrated that adefovir dipivoxil solubility increases with temperature in all tested solvents [10]. This positive temperature coefficient indicates endothermic dissolution processes, suggesting that thermal energy facilitates the disruption of crystal lattice forces and enhances solvation. The temperature dependence was successfully modeled using thermodynamic approaches, with the modified Apelblat model providing the most effective correlation for pure solvents [10].

Binary Solvent Systems

In binary solvent mixtures, adefovir dipivoxil solubility improved proportionally with increasing molar fraction of the positive solvent component [10]. The CNIBS/R–K model demonstrated superior performance for binary solvent systems, providing accurate predictions of solubility behavior in mixed solvent environments. Analysis using the KAT-LSER model revealed that hydrogen bonding alkalinity of solvents was the primary factor influencing adefovir dipivoxil solubility [10].

Partition Coefficients and Lipophilicity Assessments

The lipophilicity profile of adefovir dipivoxil represents a carefully engineered balance designed to optimize oral bioavailability while maintaining adequate membrane permeation characteristics. The octanol/aqueous phosphate buffer partition coefficient serves as the primary metric for evaluating the compound's lipophilic-hydrophilic balance [1] [14] [3] [15].

Standard Partition Coefficient Measurements

Adefovir dipivoxil exhibits an octanol/aqueous phosphate buffer (pH 7) partition coefficient with a log P value of 1.91 [1] [14] [3] [4] [15]. This value positions the compound within an optimal range for oral drug absorption, as compounds with log P values between 1-3 typically demonstrate favorable absorption-distribution-metabolism-excretion properties. The measured partition coefficient represents a significant enhancement compared to the parent compound adefovir, which displays extremely poor lipophilicity with a partition coefficient of only 0.014 [5] [16] [17].

Structure-Lipophilicity Relationships

The substantial lipophilicity enhancement achieved through the dipivoxil prodrug modification results from the incorporation of two pivaloyloxymethyl ester groups [18] [19]. These bulky, lipophilic protecting groups mask the highly polar phosphonate functionality of the parent adefovir molecule, effectively neutralizing the negative charges that severely limit membrane permeation [18]. The pivaloyl groups contain tertiary butyl moieties that contribute significant hydrophobic surface area while maintaining metabolic lability for in vivo conversion back to the active adefovir form.

Ion-Pair Formation Effects on Lipophilicity

Systematic investigations of ion-pair formation demonstrate dramatic enhancements in apparent lipophilicity when adefovir dipivoxil is combined with quaternary ammonium salts [5] [16] [17]. Cetylpyridinium chloride enhanced the lipophilicity of adefovir by 136-fold, while cetrimide achieved an 87-fold enhancement [5] [16] [17]. These remarkable improvements result from the formation of lipophilic ion-pair complexes where the long hydrocarbon chains of the quaternary ammonium cations interact with the anionic phosphonate groups, creating pseudo-neutral species with significantly enhanced membrane permeation potential.

Membrane Permeation Studies

Parallel artificial membrane permeability assay studies revealed that adefovir in combination with cetylpyridinium chloride demonstrated 2.5-fold greater apparent permeability compared to adefovir dipivoxil alone [5] [16] [17]. In biological membrane systems using everted gut sacs, the adefovir-cetylpyridinium chloride ion-paired system showed 1.3-fold greater apparent permeability than adefovir dipivoxil [5] [16] [17]. These findings suggest that ion-pair formation represents a viable alternative approach to covalent prodrug strategies for enhancing intestinal permeation.

Lipophilicity-Bioavailability Correlations

The oral bioavailability of adefovir dipivoxil ranges from 32% to 45%, representing a substantial improvement over the parent adefovir compound, which exhibits negligible bioavailability of less than 12% [5] [17] [20]. However, the bioavailability remains limited by the compound's classification as a Class 3 drug according to the Biopharmaceutics Classification System, characterized by high solubility but low permeability [5] [17]. This classification underscores the ongoing challenge of optimizing the lipophilicity-solubility balance for nucleotide analog prodrugs.

Stability Under Various pH and Thermal Conditions

The chemical stability profile of adefovir dipivoxil under diverse environmental conditions is crucial for understanding its pharmaceutical behavior and storage requirements. The compound demonstrates complex degradation patterns that are highly dependent on pH, temperature, and the presence of catalytic species [18] [21] [22] [23].

pH-Dependent Degradation Behavior

Adefovir dipivoxil exhibits pronounced sensitivity to alkaline conditions, with complete degradation occurring within 45 minutes when exposed to 0.1 M sodium hydroxide solution at room temperature [21]. Under milder alkaline stress using 0.001 M sodium hydroxide for 5 minutes, moderate degradation was observed, indicating that even minimal alkaline exposure can compromise drug integrity [21]. The degradation follows a stepwise hydrolysis mechanism under basic conditions, progressively cleaving the pivaloyloxymethyl ester protecting groups [21].

Acidic conditions also induce degradation, though to a lesser extent than alkaline environments [21]. The acid-catalyzed degradation pathway involves protonation of specific functional groups followed by nucleophilic attack and subsequent ester hydrolysis. The degradation order under stress conditions was determined to be alkali > acid > oxidative conditions [21].

Thermal Stability Characteristics

Thermal stability studies reveal significant temperature-dependent degradation patterns for adefovir dipivoxil. Under accelerated stability conditions at 60°C, Form 1 of adefovir dipivoxil degraded almost completely within 18 days [22] [23]. This rapid thermal degradation represents a major pharmaceutical challenge for storage and processing conditions. The degradation kinetics follow apparent first-order processes, with activation energies consistent with ester hydrolysis mechanisms.

Differential scanning calorimetry analysis reveals complex thermal behavior during heating cycles [24] [25]. The compound exhibits melting points in the range of 98-102°C, with various polymorphic forms showing distinct thermal transition patterns [19] [11] [26] [27]. During controlled heating experiments, polymorphic transformations occur at specific temperatures, including transitions from solvate forms to anhydrous forms at approximately 93°C and final conversion to Form I at 97°C [24] [25] [28].

Oxidative Stability Assessment

Oxidative stress testing using hydrogen peroxide solutions demonstrates moderate susceptibility to oxidative degradation [21]. Initial experiments with 3% hydrogen peroxide failed to induce significant degradation, requiring concentration increases to 30% to observe meaningful oxidative breakdown [21]. This relative resistance to oxidative conditions suggests that the compound's aromatic purine system and ester functionalities are reasonably stable under normal atmospheric oxygen exposure.

Hydrolytic Degradation Mechanisms

The primary degradation pathway involves hydrolysis of the pivaloyloxymethyl ester protecting groups, releasing pivalic acid as a degradation product [18]. This degradation product can further accelerate the decomposition rate through autocatalytic mechanisms, creating a self-perpetuating degradation cycle [18]. The presence of carbonate salts significantly influences stability, with soluble carbonates like sodium carbonate compromising stability, while insoluble carbonates such as calcium carbonate and magnesium carbonate enhance stability by neutralizing acidic degradation products [18].

Formaldehyde-Catalyzed Dimerization

A secondary degradation pathway involves formaldehyde-catalyzed dimerization of the adenine ring system [18] [29]. This reaction is particularly problematic under elevated temperature and humidity conditions, leading to the formation of dimeric impurities with molecular weights approximately double that of the parent compound [30]. The addition of insoluble carbonate salts effectively reduces the rate of this formaldehyde-catalyzed dimerization by providing alkaline buffering capacity [18].

Stability Enhancement Strategies

Cocrystal formation has emerged as an effective strategy for enhancing adefovir dipivoxil stability [22] [23] [31]. The saccharin cocrystal of adefovir dipivoxil remained unchanged for 47 days at 60°C, representing a dramatic improvement over the 18-day complete degradation observed for Form 1 [22] [23]. This stability enhancement results from altered crystal packing arrangements that reduce molecular mobility and limit access of degradative species to reactive sites.

Additional stability improvements can be achieved through pharmaceutical formulation approaches, including the incorporation of antiplasticizing agents to increase glass transition temperatures and the use of appropriate packaging materials to limit exposure to moisture and reactive vapors [32] [33].

Polymorphism and Hydrate Formation Studies

Adefovir dipivoxil demonstrates a remarkably diverse solid-state landscape, encompassing multiple polymorphic forms, hydrates, and solvates that significantly influence its pharmaceutical properties and processing characteristics [24] [25] [34] [33].

Anhydrous Polymorphic Forms

The polymorphic investigation of adefovir dipivoxil has revealed at least six distinct anhydrous forms, designated as Forms I through V, plus additional novel forms NF-I and NF-II [24] [25] [28]. Form I represents the thermodynamically stable anhydrous polymorph, characterized by a complex crystal structure that was determined from laboratory powder X-ray diffraction data using direct space methods and the FOX computational program [32] [33]. This form exhibits characteristic transformation behavior, typically forming at 97°C during thermal cycling experiments [24] [25] [28].

Forms III and IV demonstrate distinct crystallization preferences based on solvent polarity, with polar solvents such as methanol and ethanol preferentially producing Form III crystals, while nonpolar solvents favor Form IV crystal formation [24]. This solvent-dependent polymorphic outcome reflects the different molecular packing arrangements that are stabilized by varying intermolecular interaction patterns during the crystallization process.

Form V serves as an intermediate polymorph in the complex thermal transformation sequence, typically forming from solvate precursors during controlled heating experiments [24] [25]. The polymorphic transformation kinetics have been successfully described using nucleation and mass transfer theories, with the Volmer nucleation model and Stokes-Einstein diffusion equation providing accurate predictions for controlling polymorphic purity [24] [25].

Hydrate Formation and Characteristics

Adefovir dipivoxil readily forms hydrated crystal structures, with the dihydrate representing one of the most pharmaceutically relevant forms [32] [34] [33] [35]. The compound also forms a specific hydrate designated as Form H1, characterized by a water content ranging from 6.0 to 7.5% by weight as determined by Karl Fischer titration [34] [35]. This hydrate form exhibits distinct powder X-ray diffraction patterns with characteristic peaks at 2θ angles of approximately 4.2, 8.5, 17.1, 21.4, and 25.8 ± 0.2 degrees [34].

The hydrate formation process is governed by crystallization conditions, particularly the water content of the crystallization medium and the cooling rate employed during crystal growth [34] [35]. Controlled crystallization from aqueous acetone mixtures, maintaining temperatures between 0-10°C for 5-30 hours, consistently produces high-quality hydrate crystals [35]. The hydrate forms demonstrate enhanced chemical stability compared to anhydrous forms under certain storage conditions [31].

Solvate Crystal Structures

Comprehensive solvate screening has identified three new isostructural solvates of adefovir dipivoxil with methanol, ethylene glycol, and methyl ethyl ketone [32] [33]. These solvates have been structurally characterized using single crystal X-ray diffraction, revealing common packing motifs despite the different solvent molecules incorporated into the crystal lattices. The isostructural nature of these solvates suggests that the host-guest interactions follow similar geometric and energetic principles regardless of the specific solvent identity.

The solvate forms designated as NF-I represent metastable phases that undergo solid-state transformations upon heating [24] [25]. These transformations follow a predictable sequence: NF-I converts to Form V in the solid state, subsequently recrystallizes to NF-II at 93°C, and finally transforms to Form I at 97°C [24] [25] [28]. This thermal transformation sequence provides valuable insights into the relative thermodynamic stability relationships among the various polymorphic forms.

Crystal Structure-Property Relationships

The diverse polymorphic landscape directly influences key pharmaceutical properties including dissolution rate, chemical stability, and mechanical properties [36] [37] [31]. Cocrystal formation with dicarboxylic acids such as suberic acid and succinic acid has revealed that molecular length significantly affects crystal packing arrangements [37]. Longer dicarboxylic acids like suberic acid effectively disperse adefovir dipivoxil molecules, resulting in 1:1 cocrystal stoichiometry, while shorter acids like succinic acid allow self-association of drug molecules, producing 2:1 cocrystal compositions [37].

The hydrogen bonding patterns in these crystal structures primarily involve the adenine moiety of adefovir dipivoxil interacting with carboxylic acid groups or other hydrogen bond donors [37] [31]. Multiple hydrogen bonds form between the adenine part of the drug molecule and coformer species, creating robust supramolecular assemblies with enhanced thermal stability and improved aqueous solubility compared to the pure drug forms [37].

Polymorphic Control and Pharmaceutical Implications

The extensive polymorphic diversity necessitates careful control during pharmaceutical processing to ensure consistent product quality and performance [24] [25] [38]. The physical form obtained following dehydration of adefovir dipivoxil dihydrate is governed by the kinetics of water removal, with different dehydration conditions producing different anhydrous polymorphs [39] [38]. This process-dependent polymorphic outcome has significant implications for manufacturing protocols and quality control procedures.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

0.8

Appearance

Melting Point

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Hepsera is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5. 1); decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors

J05AF08 - Adefovir dipivoxil

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Adefovir is renally excreted by a combination of glomerular filtration and active tubular secretion.

392 ± 75 mL/kg [Vd at steady state, intravenous administration of 1.0 mg/kg/day]

352 ± 9 mL/kg [Vd at steady state, intravenous administration of 3.0 mg/kg/day]

469 ± 99.0 mL/min [Patients with Unimpaired renal Function receiving a 10 mg single dose]

356 ± 85.6 mL/min [Patients with mild renal impairement receiving a 10 mg single dose]

237 ± 118 mL/min [Patients with moderate renal impairement receiving a 10 mg single dose]

91.7 ± 51.3 mL/min [Patients with severe renal impairement receiving a 10 mg single dose]

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients